molecular formula C13H9N5O2 B14367501 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one CAS No. 91120-24-0

5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one

Cat. No.: B14367501
CAS No.: 91120-24-0
M. Wt: 267.24 g/mol
InChI Key: JICGZHZRLNSLJT-UHFFFAOYSA-N
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Description

5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a unique combination of a tetrazole ring and a pyranoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazole derivative with a suitable indole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated sites.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one involves its interaction with specific molecular targets. The tetrazole ring and the pyranoindole structure can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetrazol-5-yl)phenylboronic acid: Another compound featuring a tetrazole ring, used in similar applications.

    2-(Tetrazol-5-yl)phenylboronic acid:

    4-(5-oxopyrazolidin-3-yl)phenylboronic acid: A related compound with a different heterocyclic structure.

Uniqueness

5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is unique due to its combination of a tetrazole ring and a pyranoindole structure. This unique combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91120-24-0

Molecular Formula

C13H9N5O2

Molecular Weight

267.24 g/mol

IUPAC Name

5-methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one

InChI

InChI=1S/C13H9N5O2/c1-18-9-5-3-2-4-7(9)12-10(18)11(19)8(6-20-12)13-14-16-17-15-13/h2-6H,1H3,(H,14,15,16,17)

InChI Key

JICGZHZRLNSLJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)C(=CO3)C4=NNN=N4

Origin of Product

United States

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